molecular formula C14H14O3 B283996 3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one

3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one

Cat. No.: B283996
M. Wt: 230.26 g/mol
InChI Key: GWNDPSWCXFXQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants, including tonka beans, cinnamon, and sweet clover. It has been used for centuries as a flavoring agent, fragrance, and medicinal herb. In recent years, there has been growing interest in the synthesis and scientific research applications of coumarin due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one varies depending on the specific biological activity being studied. For example, its anti-inflammatory effects are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. Its antioxidant effects are thought to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its antitumor effects are thought to be due to its ability to induce apoptosis and inhibit angiogenesis.
Biochemical and Physiological Effects:
Coumarin has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of enzymes such as COX-2, lipoxygenase, and xanthine oxidase. It has also been shown to interact with various receptors such as the serotonin and adenosine receptors. In terms of physiological effects, this compound has been shown to have anticoagulant effects, which may be useful in the treatment of thrombosis and other clotting disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one in lab experiments is that it is readily available and relatively inexpensive. It also has a wide range of biological activities, which makes it useful for studying various disease states. However, one limitation of using this compound is that it can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging, which may limit its availability for certain studies.

Future Directions

There are several potential future directions for research on 3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one. One area of interest is the development of this compound derivatives with improved biological activity and reduced toxicity. Another area of interest is the use of this compound in combination with other therapeutic agents to enhance their efficacy. Additionally, there is growing interest in the use of this compound as a natural preservative and flavoring agent in the food industry. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

There are several methods for synthesizing 3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. The Pechmann condensation involves the reaction of phenol and a beta-ketoester in the presence of a Lewis acid catalyst to form this compound. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with malonic acid or its derivatives in the presence of a base to form a this compound derivative. The Perkin reaction involves the reaction of an aromatic aldehyde with an acid anhydride in the presence of an acid catalyst to form a this compound derivative.

Scientific Research Applications

Coumarin has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and anticoagulant effects. Coumarin has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

3,4,8-trimethyl-8,9-dihydrofuro[2,3-h]chromen-2-one

InChI

InChI=1S/C14H14O3/c1-7-6-11-12(16-7)5-4-10-8(2)9(3)14(15)17-13(10)11/h4-5,7H,6H2,1-3H3

InChI Key

GWNDPSWCXFXQDZ-UHFFFAOYSA-N

SMILES

CC1CC2=C(O1)C=CC3=C2OC(=O)C(=C3C)C

Canonical SMILES

CC1CC2=C(O1)C=CC3=C2OC(=O)C(=C3C)C

Origin of Product

United States

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